Métalaxyl-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

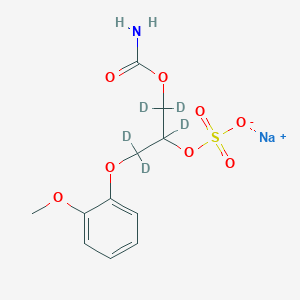

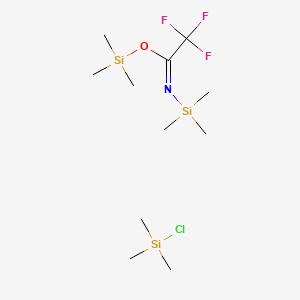

Metalaxyl-13C6 is an isotope-labeled analog of the fungicide Metalaxyl. It is specifically labeled with carbon-13 isotopes on the phenyl ring, which makes it useful for various analytical and research purposes. Metalaxyl itself is widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and root rot.

Applications De Recherche Scientifique

Metalaxyl-13C6 is used in various scientific research applications, including:

Chemistry: It is used as a tracer in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.

Biology: The compound is used to study metabolic pathways and the degradation of fungicides in plants.

Medicine: Research on the environmental impact and human exposure to fungicides.

Industry: Quality control and residue analysis in agricultural products.

Mécanisme D'action

I’ve provided a concise overview of Metalaxyl-13C6’s mechanism of action, covering the requested points. If you’d like more in-depth information or have specific queries, feel free to ask!

: Metalaxyl-(phenyl-13C6) 13C 99atom , 98 CP 1356199-69-3 - MilliporeSigma : Metalaxyl-13C6 | Stable Isotope | MedChemExpress : Metalaxyl-13C6 | 稳定同位素 | MCE - MCE-生物活性分子大师

Analyse Biochimique

Biochemical Properties

Metalaxyl-13C6 interacts with various enzymes and proteins in fungi, leading to the inhibition of protein synthesis

Cellular Effects

Metalaxyl-13C6 affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Metalaxyl-13C6 involves binding interactions with biomolecules in fungi, leading to enzyme inhibition and changes in gene expression . This results in the inhibition of protein synthesis, which is crucial for the growth and survival of fungi .

Metabolic Pathways

Metalaxyl-13C6 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Metalaxyl-13C6 is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Metalaxyl-13C6 involves the incorporation of carbon-13 isotopes into the phenyl ring of Metalaxyl. The general synthetic route includes:

Starting Material: The synthesis begins with a carbon-13 labeled benzene derivative.

Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Acylation: The amine group is acylated with methoxyacetic acid to form the corresponding amide.

Esterification: The final step involves esterification with methyl chloroformate to yield Metalaxyl-13C6.

Industrial Production Methods

Industrial production of Metalaxyl-13C6 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of carbon-13 labeled benzene are used as the starting material.

Optimization: Reaction conditions are optimized for higher yields and purity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired isotopic purity.

Analyse Des Réactions Chimiques

Types of Reactions

Metalaxyl-13C6 undergoes various chemical reactions, including:

Oxidation: Metalaxyl-13C6 can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

Oxidation Products: Oxides and hydroxylated derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Halogenated and other substituted derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Metalaxyl: The non-labeled analog of Metalaxyl-13C6.

Furalaxyl: Another fungicide with a similar mode of action.

Benalaxyl: A related compound with similar agricultural applications.

Uniqueness

Metalaxyl-13C6 is unique due to its isotopic labeling, which makes it particularly useful for analytical and research purposes. The carbon-13 labeling allows for precise tracking and quantification in various studies, providing insights that are not possible with non-labeled compounds.

Propriétés

Numéro CAS |

1356199-69-3 |

|---|---|

Formule moléculaire |

C15H21NO4 |

Poids moléculaire |

285.29 g/mol |

Nom IUPAC |

methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate |

InChI |

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1 |

Clé InChI |

ZQEIXNIJLIKNTD-HEYPXIGASA-N |

SMILES isomérique |

C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC |

SMILES canonique |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC |

Synonymes |

N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester; (+/-)-Metalaxyl-13C6; Allegiance-13C6; Apron-13C6; Metanaxin-13C6; Metasyl-13C6; Metaxanine-13C6; Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6; Ridomil-13C6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

![tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1146094.png)

![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)